Bienvenue dans la boutique en ligne BenchChem!

S-Methyl-D-penicillamine

Pharmacokinetics Neurodegeneration Biomarker

S-Methyl-D-penicillamine (CAS 29913-84-6) is the definitive chiral analytical standard for quantifying D-penicillamine metabolism via S-methylation. Unlike the parent drug, its blocked thiol group renders it inactive as a chelator, making it a chemically distinct biomarker—not a substitute—for probing thiol methyltransferase (TMT) activity in Parkinson’s, rheumatoid arthritis, and cystinuria research. Procure this certified reference material to ensure accurate calibration and avoid erroneous conclusions caused by generic substitution of D-penicillamine or its N-acetyl derivative. Essential for method validation, QC, and its unique role as a negative control in splenocyte assays.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 29913-84-6
Cat. No. B144229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl-D-penicillamine
CAS29913-84-6
Synonyms3-(Methylthio)-D-valine;  S-Methylpenicillamine; 
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)SC
InChIInChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
InChIKeyXSMLYGQTOGLZDA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl-D-penicillamine: A Unique Penicillamine Metabolite Standard for Pharmacokinetic and Disease Biomarker Research


S-Methyl-D-penicillamine (CAS 29913-84-6) is a chiral thiol amino acid derivative and the only known biochemically S-methylated metabolite of the therapeutic chelating agent D-penicillamine [1]. It is formed via the enzyme thiol methyltransferase, a process that occurs in human red blood cell membranes [2]. This compound serves as a critical analytical reference standard for studying D-penicillamine metabolism, evaluating methylation pathway activity in various disease states, and as a chiral building block in organic synthesis.

The Critical Distinction: Why S-Methyl-D-penicillamine Cannot Be Substituted with D-Penicillamine or N-Acetyl-D-penicillamine


Generic substitution of D-penicillamine or its N-acetyl derivative for S-Methyl-D-penicillamine is scientifically invalid due to their fundamentally distinct chemical and biological properties. The methylation of the thiol (-SH) group in D-penicillamine eliminates its free sulfhydryl reactivity, which is essential for its chelation of heavy metals like copper and mercury and for forming mixed disulfides with cysteine [1]. Consequently, S-Methyl-D-penicillamine is not a therapeutic chelator but a specific metabolite that serves as a biomarker for the activity of the S-methylation pathway. It lacks the immunomodulatory effects seen with D-penicillamine and the distinct side-effect profile of N-acetyl-D-penicillamine [2]. Using the incorrect analog in analytical or metabolic studies would lead to erroneous conclusions about drug metabolism and enzyme function.

Quantitative Evidence for S-Methyl-D-penicillamine: A Comparative Analysis with Analogs and In-Class Compounds


Differential Excretion of S-Methyl-D-penicillamine in Neurodegenerative Disease

S-Methyl-D-penicillamine is a specific marker of S-methylation activity. Its urinary excretion is significantly elevated in patients with Parkinson's and Motor Neurone Disease compared to healthy controls after a single oral dose of D-penicillamine (125 mg) [1].

Pharmacokinetics Neurodegeneration Biomarker

Comparison of Metabolic Fate: S-Methyl-D-penicillamine Formation vs. Parent Drug Excretion

The extent of S-methylation of D-penicillamine varies significantly between disease states. In patients with cystinuria, 4% of an administered D-penicillamine dose is recovered in urine as S-methyl-D-penicillamine, whereas in rheumatoid arthritis patients, the figure is 8% [1].

Drug Metabolism Pharmacokinetics Cystinuria

Comparative Pharmacokinetic Profiles: S-Methyl-D-penicillamine vs. Parent Drug

In a hemodialysis patient with Wilson's disease, the pharmacokinetic profile of S-Methyl-D-penicillamine differed markedly from its parent drug. Following a 500 mg oral dose of D-penicillamine, the parent compound peaked in plasma at 2.0 µg/mL at 4 hours, while its S-methyl metabolite appeared later and maintained higher residual concentrations at 24 hours (10.4 µg/mL) [1].

Pharmacokinetics Dialysis Wilson's Disease

Functional Inactivity of S-Methyl-D-penicillamine in Immunological Assays

While D-penicillamine is known to stimulate in vitro DNA synthesis in mouse splenocytes, its S-methyl derivative is devoid of this immunomodulatory activity. This is consistent with other analogs like N-acetyl-D-penicillamine and penicillamine disulfide, which also lack this effect [1].

Immunology In Vitro Mechanism of Action

Validated Applications for Procuring S-Methyl-D-penicillamine


Analytical Reference Standard for D-Penicillamine Metabolism Studies

Procure this compound as a certified analytical standard for the identification and quantification of S-methylated metabolites in biological matrices (plasma, urine) using HPLC, LC-MS, or GC-MS [1]. Its well-defined pharmacokinetic profile allows for accurate calibration curves and quality control in drug metabolism studies [2].

Biomarker for Altered Methylation Capacity in Neurodegenerative and Rheumatic Diseases

Use S-Methyl-D-penicillamine as a probe to investigate inter-individual and disease-related variations in thiol methyltransferase (TMT) activity. Its differential urinary excretion in Parkinson's Disease (177% increase) and Rheumatoid Arthritis (8% of dose) compared to controls and cystinuria (4% of dose) makes it a valuable tool for phenotyping patient populations [3] [4].

Synthetic Intermediate in Chiral Chemistry

Employ this chiral amino acid derivative as a building block in the synthesis of more complex molecules, particularly those requiring a protected thiol group. The S-methyl moiety serves as a stable protecting group for the sulfhydryl function, preventing unwanted oxidation or disulfide formation during multi-step organic syntheses.

Negative Control in Immunomodulation and Chelation Assays

Given its lack of stimulatory activity in splenocyte DNA synthesis assays and its inability to chelate metals due to the blocked thiol group, S-Methyl-D-penicillamine serves as an ideal negative control compound [5]. This allows researchers to confirm that observed effects with D-penicillamine are specifically due to its free sulfhydryl reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Methyl-D-penicillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.